molecular formula C16H11F3N2O2 B2747274 N-(2-oxoindolin-5-yl)-4-(trifluoromethyl)benzamide CAS No. 921774-61-0

N-(2-oxoindolin-5-yl)-4-(trifluoromethyl)benzamide

Cat. No.: B2747274
CAS No.: 921774-61-0
M. Wt: 320.271
InChI Key: CHVBZOYMKLTFIS-UHFFFAOYSA-N
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Description

N-(2-oxoindolin-5-yl)-4-(trifluoromethyl)benzamide is a synthetic organic compound that belongs to the class of indolinone derivatives This compound is characterized by the presence of an indolinone core and a trifluoromethyl group attached to a benzamide moiety

Scientific Research Applications

N-(2-oxoindolin-5-yl)-4-(trifluoromethyl)benzamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s used as a pharmaceutical, its mechanism of action would depend on the specific biological target it interacts with .

Safety and Hazards

As with any chemical compound, handling “N-(2-oxoindolin-5-yl)-4-(trifluoromethyl)benzamide” would require appropriate safety precautions. The specific hazards associated with this compound would depend on its properties .

Future Directions

Future research on this compound could involve exploring its potential uses, studying its properties in more detail, and developing methods for its synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-oxoindolin-5-yl)-4-(trifluoromethyl)benzamide typically involves the following steps:

    Formation of the Indolinone Core: The indolinone core can be synthesized through the cyclization of an appropriate precursor, such as an o-nitrobenzylamine derivative, under reducing conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using a suitable trifluoromethylating agent, such as trifluoromethyl iodide, in the presence of a base.

    Coupling with Benzamide: The final step involves coupling the indolinone core with a benzamide derivative through an amide bond formation reaction, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(2-oxoindolin-5-yl)-4-(trifluoromethyl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Trifluoromethyl iodide in the presence of a base like potassium carbonate.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with various functional groups replacing the trifluoromethyl group.

Comparison with Similar Compounds

N-(2-oxoindolin-5-yl)-4-(trifluoromethyl)benzamide can be compared with other similar compounds, such as:

    N-(2-oxoindolin-5-yl)ethanesulfonamide: Another indolinone derivative with different substituents, used in similar research applications.

    3-(2-Oxoindolin-5-yl)benzoic acid: A related compound with a carboxylic acid group instead of a benzamide moiety.

Uniqueness

The presence of the trifluoromethyl group in this compound imparts unique chemical properties, such as increased lipophilicity and metabolic stability, which can enhance its biological activity and potential therapeutic applications.

Properties

IUPAC Name

N-(2-oxo-1,3-dihydroindol-5-yl)-4-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F3N2O2/c17-16(18,19)11-3-1-9(2-4-11)15(23)20-12-5-6-13-10(7-12)8-14(22)21-13/h1-7H,8H2,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHVBZOYMKLTFIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)NC(=O)C3=CC=C(C=C3)C(F)(F)F)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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